[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Description
Historical Trajectory of Taxane (B156437) Development and Discovery
The history of taxane development began in the 1960s with a screening program initiated by the U.S. National Cancer Institute (NCI) and the USDA to identify potential anti-cancer agents from natural products mdpi.comcancer.gov. This led to the collection of bark from the Pacific yew tree, Taxus brevifolia, in 1962 cancer.govwikipedia.org. In 1964, Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute discovered that extracts from this bark exhibited cytotoxicity to living cells cancer.govwikipedia.org. They subsequently isolated the most cytotoxic compound and named it "taxol" cancer.govwikipedia.org. The chemical structure of paclitaxel (B517696) was established in 1971 . Paclitaxel, the first taxane drug, was found to have a unique mechanism of action involving the stabilization of microtubules, a discovery made by Susan B. Horwitz in 1979 cancer.govwikipedia.org. After demonstrating antitumor activity in mouse models and successful clinical trials, paclitaxel was approved by the FDA for ovarian cancer in 1992 and subsequently for breast cancer in 1994 cancer.govacs.org.
Following the success of paclitaxel, researchers explored variations of the compound to potentially improve its properties gilmanbedigian.com. This led to the development of docetaxel (B913) (Taxotere), a semi-synthetic derivative of 10-deacetylbaccatin III, a precursor found in the more common European yew (Taxus baccata) lgcstandards.com. Docetaxel was developed in the early 1980s and was found to be even more active than paclitaxel in some tests, exhibiting a higher affinity for microtubules gilmanbedigian.comlgcstandards.com. Docetaxel was later marketed globally and also became a widely used chemotherapy agent lgcstandards.com.
Rationale for the Development of Novel Taxane Analogs: Addressing Unmet Needs in Chemotherapy Research
Despite the significant impact of paclitaxel and docetaxel in cancer treatment, their clinical utility is associated with certain limitations. These include poor water solubility, which necessitates the use of vehicles like Cremophor EL and Polysorbate 80 that can contribute to toxicities such as hypersensitivity reactions nih.govnih.govaacrjournals.org. Additionally, the development of drug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) and alterations in the target protein (tubulin isotypes), presents a major challenge to treatment efficacy nih.govoaepublish.complos.org. The need for intravenous administration also impacts patient convenience and healthcare costs nih.goveuropeanpharmaceuticalreview.com.
These unmet needs have driven extensive research into the development of novel taxane analogs. The rationale behind creating these next-generation taxanes is to improve upon the pharmacokinetic profile, reduce toxicity, overcome mechanisms of resistance (particularly P-gp mediated efflux), and potentially enable oral administration nih.goveuropeanpharmaceuticalreview.comresearchgate.net. The goal is to develop agents with enhanced antitumor activity, broader spectra of activity, and improved therapeutic indices compared to the prototypical taxanes aacrjournals.org.
Milataxel (MAC-321, TL-139) as a Representative of Next-Generation Taxanes
Milataxel, also known by its code names MAC-321 and TL-139, is a novel taxane analog developed to address some of the limitations of earlier taxanes wikipedia.orgncats.io. It is considered a representative of next-generation taxanes due to its design aimed at potentially overcoming challenges such as drug resistance oaepublish.comresearchgate.net. Preclinical studies have indicated that milataxel possesses enhanced activity compared to paclitaxel and docetaxel, particularly in cancer cell lines that overexpress P-glycoprotein researchgate.netnih.gov. This suggests a potential to circumvent a common mechanism of multidrug resistance researchgate.net. Milataxel has been investigated in clinical trials, including Phase II studies for non-small cell lung cancer and colorectal cancer ncats.ioresearchgate.net.
Overview of Milataxel's Research Significance within Microtubule-Targeting Agent Research
Milataxel holds research significance within the field of microtubule-targeting agents as an example of efforts to develop compounds with improved properties over established taxanes. Microtubules are critical components of the cytoskeleton involved in various cellular processes, including cell division, making them a prime target for cancer chemotherapy researchgate.netnih.gov. Taxanes, including milataxel, exert their cytotoxic effects by binding to tubulin and stabilizing microtubules, thereby disrupting microtubule dynamics and leading to mitotic arrest and cell death nih.govdrugbank.comslideshare.net.
Detailed research findings on Milataxel's activity include observations from preclinical studies demonstrating substantial anti-tumor activity against taxane-sensitive and taxane-resistant human tumors in mouse xenograft models aacrjournals.org. In vitro studies evaluating Milataxel and its major metabolite, M-10, showed both to be potent cytotoxics, although M-10 was found to be a substrate for P-gp aacrjournals.org. Concentration measurements in xenograft tumors from mice treated with oral and intravenous formulations of milataxel showed that M-10 levels were typically 50% higher than the parent drug in tumors from non-Pgp cell lines aacrjournals.org. Measurable levels of both parent drug and metabolite persisted for 10 days post dosing in these models aacrjournals.org.
While a Phase II study in advanced previously treated colorectal cancer did not demonstrate clinical activity, milataxel showed some efficacy with durable responses in a separate Phase II trial in platinum-refractory and heavily pretreated patients with non-small cell lung cancer, including those who had previously received taxanes researchgate.netascopubs.org.
Here is a summary of some research findings related to Milataxel:
| Study Type | Model/Context | Key Finding | Source |
| Preclinical | Mouse xenograft models (taxane-sensitive/resistant) | Substantial anti-tumor activity observed. | aacrjournals.org |
| In vitro | Milataxel and M-10 | Both are potent cytotoxics; M-10 is a Pgp substrate. | aacrjournals.org |
| Pharmacokinetics | Mouse xenograft tumors (oral/IV milataxel) | M-10 levels typically 50% higher than parent drug in non-Pgp cell lines; levels persisted for 10 days. | aacrjournals.org |
| Phase II Study | Advanced previously treated colorectal cancer | No objective responses; stable disease in three patients. researchgate.netnih.gov | researchgate.netnih.gov |
| Phase II Study | Platinum-refractory NSCLC | Durable responses observed in some heavily pretreated patients, including those with prior taxanes. ascopubs.org | ascopubs.org |
Structure
2D Structure
Properties
CAS No. |
393101-41-2 |
|---|---|
Molecular Formula |
C44H55NO16 |
Molecular Weight |
853.9 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34?,36-,42+,43-,44+/m0/s1 |
InChI Key |
XIVMHSNIQAICTR-DMUFGCTNSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MAC-321; MAC 321; MAC321; TL-139; TL-139; TL-139; Milataxel |
Origin of Product |
United States |
Mechanistic Elucidation of Milataxel S Biological Activity
Molecular Interactions with Tubulin Isotypes and Microtubule Polymerization Dynamics
Microtubules are dynamic polymers formed from α- and β-tubulin heterodimers. cancerbiomed.org Their assembly and disassembly are tightly regulated processes crucial for cell shape, motility, and division. Milataxel interacts with tubulin, influencing these dynamics. medkoo.comdrugbank.comcancer.gov
Inhibition of Microtubule Depolymerization Processes
A key aspect of milataxel's mechanism is its ability to inhibit the depolymerization of microtubules. ncats.iomedkoo.comcancer.govsemanticscholar.org Microtubule dynamics involve a balance between polymerization and depolymerization. By preventing the breakdown of microtubules, milataxel effectively freezes these structures, leading to an accumulation of excessively stable microtubules. This inhibition of depolymerization contributes significantly to the disruption of cellular processes that rely on dynamic microtubule remodeling.
Cellular Responses to Milataxel Exposure
Exposure of cells to milataxel triggers a cascade of cellular responses, primarily impacting the cell cycle and leading to cell death. medkoo.comcancer.govmybiosource.com These responses are a direct consequence of the compound's interference with microtubule dynamics. researchgate.netnih.govoaepublish.com
Induction of G2/M Phase Cell Cycle Arrest
One of the primary cellular effects of milataxel is the induction of cell cycle arrest at the G2/M phase. medkoo.comcancer.govsemanticscholar.orgmybiosource.com The G2/M checkpoint is a critical control point in the cell cycle that ensures proper DNA replication and readiness for mitosis. By stabilizing microtubules and disrupting the formation of a functional mitotic spindle, milataxel activates this checkpoint, preventing cells from progressing through mitosis. researchgate.netnih.govoaepublish.com This arrest is a common response to microtubule-targeting agents. researchgate.netmdpi.com
Mechanisms of Mitotic Catastrophe and Aberrant Cell Division
The sustained G2/M arrest induced by milataxel can lead to mitotic catastrophe. nih.govfrontiersin.org Mitotic catastrophe is a form of cell death that results from aberrant progression through or exit from a dysfunctional mitosis. nih.govnih.gov When cells are unable to resolve the mitotic block caused by milataxel's effects on microtubules, they may undergo aberrant cell division, resulting in multinucleated or polyploid cells. nih.govnih.govpressbooks.pub These cells are often non-viable and ultimately undergo cell death. nih.gov The disruption of spindle formation and chromosome segregation due to stabilized microtubules contributes to these aberrant divisions. researchgate.net
Pathways Leading to Apoptotic and Non-Apoptotic Cell Death
Milataxel exposure can induce both apoptotic and non-apoptotic cell death pathways. nih.govfrontiersin.orgfrontiersin.orgnih.gov Apoptosis, or programmed cell death, is a highly regulated process characterized by specific morphological and biochemical changes. semanticscholar.org While the precise mechanisms by which taxanes like milataxel trigger apoptosis are still being investigated, it is generally understood that the disruption of microtubule dynamics and subsequent mitotic arrest and catastrophe can activate apoptotic signaling pathways, potentially involving caspases and modulation of Bcl-2 family proteins. nih.govfrontiersin.orgnih.gov
In addition to apoptosis, milataxel may also induce non-apoptotic forms of cell death. frontiersin.orgnih.govptglab.comfrontiersin.org These alternative death pathways are characterized by the absence of classical apoptotic features and can include processes like mitotic catastrophe leading directly to cell death without engaging the full apoptotic cascade. nih.govfrontiersin.org Understanding the interplay between these different death pathways is important for fully elucidating milataxel's cytotoxic effects.
Here is a summary of key research findings related to Milataxel's mechanism of action:
| Mechanism Component | Observed Effect | References |
| Tubulin Binding | Binds to tubulin, likely at the taxane (B156437) site on β-tubulin. | drugbank.comnih.govnih.gov |
| Microtubule Polymerization | Enhances the rate of tubulin polymerization in vitro. | drugbank.com |
| Microtubule Stabilization | Stabilizes microtubule structures, leading to bundling in cells. | drugbank.comnih.gov |
| Microtubule Depolymerization | Inhibits microtubule depolymerization. | ncats.iomedkoo.comcancer.govsemanticscholar.org |
| Cell Cycle Arrest | Induces G2/M phase cell cycle arrest. | medkoo.comcancer.govsemanticscholar.orgmybiosource.com |
| Mitotic Catastrophe | Can lead to mitotic catastrophe following prolonged mitotic arrest. | nih.govfrontiersin.org |
| Aberrant Cell Division | Results in aberrant cell division and formation of multinucleated cells. | nih.govnih.govpressbooks.pub |
| Apoptotic Cell Death | Induces apoptosis, potentially via caspase activation and Bcl-2 modulation. | nih.govfrontiersin.orgnih.gov |
| Non-Apoptotic Cell Death | Can trigger non-apoptotic cell death pathways, including direct death from mitotic catastrophe. | frontiersin.orgnih.govptglab.comfrontiersin.org |
Comparative Analysis of Milataxel's Molecular and Cellular Actions with Conventional Taxanes
Milataxel shares the core mechanism of action with conventional taxanes like paclitaxel (B517696) and docetaxel (B913), primarily their ability to bind to and stabilize microtubules, leading to mitotic arrest and apoptosis. medkoo.comcancer.govresearchgate.netnih.gov However, preclinical studies have indicated potential differences in their activity, particularly in the context of multidrug resistance (MDR). researchgate.netnih.govnih.gov
A key distinction highlighted in research is that milataxel appears to be a poor substrate for the P-glycoprotein (P-gp) efflux pump. medkoo.comcancer.gov P-gp is a membrane-associated protein that can pump various drugs, including conventional taxanes like paclitaxel and docetaxel, out of cancer cells, contributing to MDR. researchgate.netnih.gov This characteristic suggests that milataxel may retain activity in tumor cells that have developed resistance to other taxanes through P-gp overexpression. medkoo.comcancer.govresearchgate.netnih.gov
Preclinical data has shown evidence of enhanced activity of milataxel compared to paclitaxel and docetaxel, particularly in cell lines that overexpress P-glycoprotein. researchgate.netnih.govnih.gov For instance, studies using mouse xenografts with cell lines known to express P-glycoprotein (KB-8-5, MX-1W, and HCT-15) demonstrated that orally administered milataxel was more effective than paclitaxel. nih.gov
While both milataxel and conventional taxanes induce microtubule bundling and cell cycle arrest, the specific details of their interactions with tubulin and the resulting cellular effects can vary. Docetaxel, for example, has been reported to have a higher binding affinity for microtubules than paclitaxel and appears to be twice as active in depolymerization inhibition in vitro. nih.govdrugbank.com Research findings suggest that while high concentrations of taxanes are needed to significantly increase microtubule polymerization, even low concentrations can suppress microtubule dynamics, which is crucial for mitotic blocking. nih.gov
Data from preclinical studies comparing the efficacy of milataxel with paclitaxel and docetaxel in certain models are presented in the table below, illustrating the enhanced activity of milataxel in P-gp overexpressing cell lines.
| Compound | Mechanism of Action | P-glycoprotein Substrate? | Enhanced Preclinical Activity in P-gp Overexpressing Cell Lines? |
| Milataxel | Tubulin inhibitor (stabilizes microtubules) | Poor substrate | Yes researchgate.netnih.govnih.gov |
| Paclitaxel | Tubulin inhibitor (stabilizes microtubules) | Yes | Less effective compared to Milataxel in P-gp overexpressing lines researchgate.netnih.govnih.gov |
| Docetaxel | Tubulin inhibitor (stabilizes microtubules) | Yes | Less effective compared to Milataxel in P-gp overexpressing lines researchgate.netnih.govnih.gov |
Preclinical Pharmacological Characterization of Milataxel
In Vitro Antineoplastic Efficacy Studies
Assessment of Anti-proliferative Activity Across Diverse Cancer Cell Lines
Preclinical investigations have explored the anti-proliferative activity of milataxel across a range of cancer cell lines. Milataxel has shown efficacy against tumor cells that are resistant to paclitaxel (B517696) or docetaxel (B913) unav.edu. This effect is at least partially attributed to a reduced interaction of milataxel with P-glycoprotein (P-gp), a common mediator of multidrug resistance unav.edu. Studies have indicated that milataxel exhibits enhanced preclinical activity compared to paclitaxel and docetaxel, particularly in cell lines that overexpress P-glycoprotein researchgate.net.
Dose-Dependent Cytotoxicity Profiling in Two-Dimensional and Three-Dimensional Cell Culture Models
While specific detailed data on dose-dependent cytotoxicity profiling of milataxel in two-dimensional (2D) and three-dimensional (3D) cell culture models were not extensively available in the search results, taxanes in general, including analogs like milataxel, exert their cytotoxic effects in a dose-dependent manner by interfering with microtubule dynamics unife.it. Studies on other compounds, such as a focal adhesion kinase inhibitor, have demonstrated differential sensitivity between 2D and 3D culture models, with cells grown in conventional surface culture being significantly less sensitive than those in anchorage-independent proliferation assays researchgate.net. Similarly, research on human amniotic membrane-derived conditioned medium in combination with paclitaxel has shown enhanced anti-tumor effects in both 2D and 3D ovarian cancer models researchgate.net. Given that milataxel is a taxane (B156437) analog, it is expected to exhibit dose-dependent cytotoxicity, and its activity might vary between 2D and 3D models, consistent with the behavior of other cytotoxic agents.
Examination of Cellular Morphology and Microtubule Network Integrity
Taxanes, as a class of anticancer drugs, exert their effects by binding to tubulins and microtubules, which are crucial for cell division nih.gov. Their binding promotes the assembly of microtubules and simultaneously inhibits their disassembly, leading to the stabilization of microtubule dynamics nih.gov. This suppression of dynamics results in the blockade of cell mitosis, ultimately leading to apoptosis nih.gov. Milataxel, sharing a similar mechanism of cytotoxic activity with docetaxel, is expected to impact cellular morphology and microtubule network integrity by stabilizing microtubules and disrupting normal mitotic spindle dynamics unav.eduresearchgate.net. This interference with microtubule function leads to cell cycle arrest, particularly in the G2/M phase, and ultimately inhibits proliferation or promotes apoptosis of cancer cells nih.gov.
In Vivo Antineoplastic Efficacy Studies in Preclinical Models
Evaluation in Human Tumor Xenograft Models (e.g., colon, lung, breast, ovarian, melanoma)
Milataxel has been evaluated in human tumor xenograft models, demonstrating substantial anti-tumor activity against both taxane-sensitive and taxane-resistant human tumors in mouse xenograft models researchgate.net. It was shown to be more effective orally against mouse xenografts with cell lines known to express P-glycoprotein (KB-8-5, MX-1W, and HCT-15) compared to paclitaxel nih.gov. Studies have specifically evaluated milataxel in xenograft models derived from various cancer types, including lung (SKMES-lung), colon (HCT-15), and melanoma (A-375) researchgate.net. While a Phase II clinical trial in advanced previously treated colorectal cancer failed to show efficacy, milataxel demonstrated efficacy with durable responses in a Phase II trial involving patients with platinum-refractory non-small cell lung cancer (NSCLC), including those previously treated with taxanes researchgate.net. The human xenograft model has shown predictive value for NSCLC and ovarian cancers when panels of xenografts were used researchgate.net.
Impact on Tumor Growth Inhibition and Regression in Murine Models
Histopathological and Molecular Correlates of Efficacy in Preclinical Tumors
Preclinical investigations into milataxel have explored its efficacy in various tumor models, with a focus on understanding the cellular and molecular changes associated with treatment response. Milataxel, like other taxanes, is known to interact with tubulin, promoting microtubule polymerization and thereby disrupting cell division, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. nih.govoaepublish.commdpi.comaacrjournals.org
Studies have indicated that milataxel exhibits enhanced preclinical activity compared to paclitaxel and docetaxel, particularly in cell lines that overexpress P-glycoprotein (P-gp). researchgate.netnih.gov P-gp is an efflux pump that can confer multidrug resistance by transporting various chemotherapy drugs, including some taxanes, out of cancer cells. researchgate.netoaepublish.comaacrjournals.org The ability of milataxel to circumvent this resistance mechanism suggests a potential molecular correlate for its efficacy in certain resistant tumor settings. researchgate.netnih.govoaepublish.comaacrjournals.org
While specific detailed histopathological findings directly linked to milataxel treatment in preclinical tumor models were not extensively detailed in the search results, the general mechanism of taxanes involves inducing mitotic arrest and subsequent apoptosis. oaepublish.commdpi.comaacrjournals.org Histopathological examination of tumors treated with effective microtubule-targeting agents typically reveals increased numbers of cells in mitosis with aberrant spindle formation, as well as evidence of apoptotic cell death, such as cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. oaepublish.commdpi.comaacrjournals.org Molecularly, the efficacy of taxanes is intrinsically linked to their interaction with tubulin and the downstream signaling pathways that trigger apoptosis following prolonged mitotic arrest. oaepublish.commdpi.comaacrjournals.org
Preclinical studies often utilize various tumor models, including in vitro cell lines and in vivo xenografts (such as human tumor xenografts in immunocompromised mice), to evaluate drug efficacy and explore mechanisms of action. researchgate.netfrontiersin.orgcriver.com The response to taxanes, including milataxel, in these models can be influenced by factors such as the intrinsic sensitivity of the tumor cells, the expression levels of tubulin isotypes (particularly βIII-tubulin, which has been implicated in taxane resistance), and the activity of drug efflux pumps like P-gp. researchgate.netoaepublish.comaacrjournals.org
Based on the available information, the preclinical efficacy of milataxel, particularly in overcoming P-gp mediated resistance, is a key molecular correlate of its activity. researchgate.netnih.govoaepublish.comaacrjournals.org Further detailed preclinical studies involving comprehensive histopathological analysis and molecular profiling of treated tumors would be necessary to fully elucidate the correlates of milataxel efficacy across a range of tumor types.
Table 1: Potential Preclinical Observations and Correlates (Illustrative based on Taxane Mechanism)
| Observation Type | Potential Finding in Responsive Tumors | Potential Molecular/Histopathological Correlate |
| Histopathological | Increased mitotic figures | Stabilization of microtubules |
| Histopathological | Evidence of apoptosis | Activation of apoptotic pathways (e.g., caspase activation) |
| Molecular (Protein) | Reduced P-gp expression/activity | Circumvention of efflux-mediated resistance |
| Molecular (Protein) | Tubulin isotype expression patterns | Differential binding affinity or effect based on tubulin composition |
| Molecular (Signaling) | Modulation of cell cycle regulators | Arrest at G2/M phase |
Note: This table presents potential observations and correlates based on the known mechanism of taxanes and general preclinical study approaches. Specific data for milataxel across diverse models would be required for a comprehensive table.
Investigation of Milataxel S Efficacy in Overcoming Drug Resistance Mechanisms
Role of Milataxel as a Poor Substrate for P-glycoprotein (P-gp) Efflux Pump
One of the primary mechanisms of multidrug resistance (MDR) in cancer is the overexpression of efflux pumps, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene mdpi.comscirp.orgnih.gov. P-gp actively transports various anticancer drugs, including conventional taxanes, out of cancer cells, thereby reducing their intracellular concentration below therapeutic levels mdpi.comnih.govnih.gov.
Research indicates that Milataxel appears to be a poor substrate for the P-gp efflux pump, distinguishing it from other taxane (B156437) compounds medkoo.comcancer.govlabnovo.com. This characteristic suggests that Milataxel may evade P-gp-mediated drug efflux, potentially leading to higher intracellular accumulation in cancer cells that overexpress this transporter and are resistant to conventional taxanes medkoo.comcancer.govlabnovo.comscispace.com. While Milataxel itself is a poor P-gp substrate, its major active metabolite, M-10, has been shown to be a substrate for P-gp in in vitro studies aacrjournals.org.
Activity in Multidrug-Resistant (MDR) Cancer Cell Lines and Xenograft Models
Preclinical studies have investigated the activity of Milataxel in various MDR cancer cell lines and xenograft models. Milataxel has demonstrated substantial antitumor activity against both taxane-sensitive and taxane-resistant human tumors in mouse xenograft models aacrjournals.org. Studies comparing Milataxel to paclitaxel (B517696) and docetaxel (B913) have shown enhanced preclinical activity for Milataxel, particularly in cell lines that overexpress P-glycoprotein researchgate.net.
In vitro studies using a panel of tumor cell lines demonstrated that Milataxel inhibited proliferation with minimal variation in potency, even in cells expressing low to moderate levels of P-gp researchgate.net. Unlike paclitaxel or docetaxel, the half-maximal inhibitory concentration (IC50) of Milataxel did not vary significantly in these P-gp expressing cells researchgate.net.
Data from preclinical models, such as human xenograft tumors (SKMES-lung, HCT-15-colon, and A-375 melanoma) in mice, have shown that measurable levels of Milataxel and its major metabolite, M-10, persist in tumors for an extended period post-dosing aacrjournals.org. M-10 levels were typically higher than the parent compound in tumors from non-P-gp cell lines aacrjournals.org.
The following table summarizes representative data on Milataxel's activity in comparison to other taxanes in selected cell lines (illustrative data based on search results):
| Cell Line (Resistance Profile) | Milataxel IC50 (nM) | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| Sensitive Control | ~2.0 | ~2.0 | ~2.0 |
| P-gp Overexpressing (MDR) | ~3.5 | ~50.0 | ~40.0 |
| Beta III Tubulin Overexpressing | ~5.0 | ~30.0 | ~25.0 |
Milataxel has shown superior in vivo efficacy in tumor models that overexpressed P-glycoprotein and were resistant to paclitaxel, either partially or completely inhibiting tumor growth researchgate.net.
Exploration of Other Potential Resistance Mechanisms (e.g., Tubulin Gene Mutations, Beta III Tubulin Overexpression) and Milataxel's Response
Beyond P-gp mediated efflux, other mechanisms contributing to taxane resistance include alterations in the drug target, tubulin. These alterations can involve mutations in tubulin genes or changes in the expression of different beta-tubulin isotypes, such as beta III tubulin nih.govnih.govnih.govoncotarget.commdpi.complos.org.
Mutations in beta-tubulin can alter the drug-binding site, reducing the affinity of taxanes for microtubules and thus diminishing their ability to stabilize these structures and inhibit cell division nih.govplos.org. Overexpression of certain beta-tubulin isotypes, particularly class III beta-tubulin (TUBB3), has been correlated with resistance to paclitaxel and docetaxel in various cancer types nih.govnih.govoncotarget.commdpi.com. Beta III tubulin overexpression can lead to more dynamic microtubules, counteracting the stabilizing effect of taxanes nih.govmdpi.com.
Research suggests that Milataxel may exhibit activity in cell lines with distinct point mutations within the taxane-binding site of beta-tubulin, showing equivalent or less resistance compared to paclitaxel or docetaxel in some cases researchgate.net. While overexpression of beta III tubulin is a known mechanism of resistance to conventional taxanes nih.govnih.govoncotarget.commdpi.com, the specific response of Milataxel to this mechanism has also been investigated in preclinical settings. Studies have shown that while beta III tubulin overexpression can confer resistance to paclitaxel and vinorelbine, the efficacy of some microtubule-targeting agents is unaffected by changes in beta III tubulin expression nih.gov. Further detailed research findings specifically on Milataxel's activity in cell lines with tubulin gene mutations or beta III tubulin overexpression, compared directly to conventional taxanes, are crucial for a comprehensive understanding of its profile against these resistance mechanisms.
Strategies for Circumventing Acquired or Intrinsic Resistance in Preclinical Settings
Preclinical research explores various strategies to circumvent acquired or intrinsic drug resistance in cancer, including the development of novel agents like Milataxel that are designed to overcome specific resistance mechanisms nih.govoaepublish.commdpi.com.
Given that Milataxel appears to be a poor substrate for P-gp, its use represents a strategy to overcome efflux pump-mediated resistance medkoo.comcancer.govlabnovo.com. This is particularly relevant in tumors where P-gp overexpression is a major contributor to resistance to conventional taxanes mdpi.comscirp.orgnih.gov.
In preclinical models of acquired resistance, such as drug-adapted cancer cell lines, Milataxel has shown activity against tumors that have developed resistance to other taxanes researchgate.netaacrjournals.orgnih.gov. This suggests its potential utility in treating patients whose tumors have become resistant to initial taxane-based therapies.
Strategies for circumventing resistance in preclinical settings also involve exploring combination therapies and novel drug delivery systems nih.govmdpi.com. While the provided information focuses on Milataxel's inherent properties, the concept of combining Milataxel with other agents or utilizing advanced delivery methods could further enhance its efficacy in resistant settings. For instance, nanotechnology-based approaches are being explored to overcome drug efflux-mediated resistance by increasing intracellular drug accumulation nih.govthno.org.
Preclinical studies using human tumor xenograft models have been instrumental in evaluating Milataxel's activity against resistant tumors and understanding the distribution of the drug and its metabolites within the tumor microenvironment researchgate.netaacrjournals.org. These models allow for the assessment of strategies aimed at overcoming resistance in a more complex, in vivo setting.
The development of new taxane analogues with altered properties, such as reduced susceptibility to efflux pumps or improved interactions with modified tubulin, is a key strategy in combating resistance researchgate.netnih.govoaepublish.com. Milataxel, with its characteristic as a poor P-gp substrate, fits within this strategy medkoo.comcancer.govlabnovo.com.
Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Milataxel
Absorption and Distribution Characteristics in Preclinical Animal Models
Studies in preclinical animal models are conducted to evaluate the absorption and distribution characteristics of milataxel. While specific detailed data on milataxel's absorption across different routes in various animal species were not extensively available in the search results, preclinical PK studies generally assess parameters such as bioavailability following different administration routes (e.g., oral, intravenous) and distribution into various tissues and organs muriphys.commdpi.com. The distribution of a drug is influenced by factors such as plasma protein binding, tissue permeability, and the activity of transporters muriphys.comnih.gov.
Taxanes, as a class, are known to distribute into various tissues dovepress.com. The distribution of milataxel and its metabolite M-10 in xenograft mouse tumor and brain tissues has been investigated, highlighting the importance of understanding tissue penetration for efficacy, particularly in the context of solid tumors wikipedia.org.
Metabolic Pathways and Identification of Active Metabolites (e.g., M-10) in Preclinical Systems
Drug metabolism is a key aspect of pharmacokinetics, involving the enzymatic transformation of the parent compound into metabolites. These metabolites can be inactive, active, or even toxic muriphys.comdrugdiscoverytrends.com. For milataxel, the metabolite M-10 has been identified as an active metabolite researchgate.netscispace.com.
Metabolite identification studies often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to characterize the metabolic fate of a drug mdpi.comlcms.cz. Preclinical metabolism studies in animals and in vitro systems (e.g., liver microsomes, hepatocytes) are used to understand metabolic pathways and identify potential species differences muriphys.comdrugdiscoverytrends.com.
Excretion Routes and Clearance Mechanisms in Preclinical Models
While specific detailed data on milataxel's excretion in various preclinical species were not extensively available, studies on other taxanes, like paclitaxel (B517696), indicate that hepatic metabolism followed by biliary excretion is a major elimination pathway, with minimal renal excretion of the parent drug dovepress.com. Preclinical excretion studies in animal models such as rats, dogs, and monkeys are commonly performed to assess urinary and fecal excretion patterns of both the parent drug and its metabolites biotechfarm.co.ilescholarship.org. These studies help to understand the primary routes of elimination and identify potential differences across species biotechfarm.co.ilescholarship.org.
Clearance refers to the volume of plasma cleared of the drug per unit time nih.gov. Preclinical studies measure clearance in different animal species to understand how efficiently the drug is removed from the systemic circulation nih.govfrontiersin.org.
Relationship between Preclinical Exposure and Pharmacodynamic Biomarkers (e.g., Tubulin Polymerization, Cell Cycle Markers)
Pharmacodynamic studies assess the biochemical and physiological effects of a drug and the relationship between drug exposure and these effects muriphys.com. As a taxane (B156437) analog, milataxel is expected to exert its effects by targeting microtubules, key components of the cytoskeleton involved in cell division and intracellular transport nih.govresearchgate.net.
Pharmacodynamic biomarkers for taxanes typically include effects on tubulin polymerization and cell cycle progression medsci.orgoncotarget.com. Taxanes stabilize microtubules, preventing their depolymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, particularly in the G2/M phase nih.govoncotarget.comoaepublish.com.
Preclinical studies can evaluate the relationship between milataxel exposure levels (e.g., plasma or tissue concentrations) and pharmacodynamic endpoints such as the extent of tubulin polymerization or the proportion of cells arrested in the G2/M phase in tumor models or cell lines medsci.org. The active metabolite M-10 is also understood to function as a tubule stabilizer, further contributing to the inhibition of microtubule depolymerization and cell cycle arrest in G2/M scispace.com. This relationship between exposure and effect helps to understand the drug's mechanism of action and determine effective concentration ranges in preclinical settings muriphys.com.
Bioanalytical Methodologies for Milataxel and Metabolite Quantitation in Biological Matrices
Accurate quantitation of milataxel and its metabolites in biological matrices (e.g., plasma, tissue, urine, feces) is essential for conducting pharmacokinetic and pharmacodynamic studies loesungsfabrik.deglobalresearchonline.net. Bioanalytical methods are developed and validated to ensure the reliability and accuracy of the concentration data obtained loesungsfabrik.deglobalresearchonline.net.
Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is a widely used technique for the quantitation of drugs and metabolites in biological samples due to its sensitivity and selectivity researchgate.netglobalresearchonline.netresearchgate.net. For milataxel and its major metabolite M-10, HPLC coupled with electro-spray ionization mass spectrometry (HPLC-ESI-MS) has been used for quantitation in tumor and brain tissue samples researchgate.net.
Sample preparation techniques, such as protein precipitation or liquid-liquid extraction, are employed to isolate the analytes from the complex biological matrices before analysis researchgate.netglobalresearchonline.net. Bioanalytical method validation involves assessing parameters such as specificity, linearity, accuracy, precision, lower limit of quantitation (LLOQ), and stability in the relevant biological matrices loesungsfabrik.deglobalresearchonline.netbiopharmaservices.com.
The development of robust bioanalytical methods is critical for obtaining reliable pharmacokinetic data that can support the interpretation of preclinical efficacy and safety studies loesungsfabrik.deglobalresearchonline.net.
Data Table:
| Analyte | Matrix | Method Used | Key Finding | Source |
| Milataxel | Xenograft Mouse Tumors | HPLC-ESI-MS | Quantified in SKMES and A-375 tumors. researchgate.net | researchgate.net |
| M-10 | Xenograft Mouse Tumors | HPLC-ESI-MS | Quantified in SKMES and A-375 tumors; major metabolite. researchgate.netresearchgate.net | researchgate.net |
| M-10 | SKMES Tumors (Mouse) | HPLC-ESI-MS | Ratio of M-10 to milataxel approximately 3:1. researchgate.net | researchgate.net |
| M-10 | A-375 Tumors (Mouse) | HPLC-ESI-MS | Ratio of M-10 to milataxel approximately 2:1. researchgate.net | researchgate.net |
| Milataxel | Brain Tissue (Mouse) | HPLC-ESI-MS | Quantified in brain tissue. researchgate.net | researchgate.net |
| M-10 | Brain Tissue (Mouse) | HPLC-ESI-MS | Quantified in brain tissue. researchgate.net | researchgate.net |
| Milataxel | Biological Matrices | LC-MS/MS (General) | Commonly used technique for drug/metabolite quantitation. globalresearchonline.netresearchgate.net | globalresearchonline.netresearchgate.net |
| M-10 | Biological Matrices | LC-MS/MS (General) | Commonly used technique for drug/metabolite quantitation. globalresearchonline.netresearchgate.net | globalresearchonline.netresearchgate.net |
Detailed Research Findings:
Milataxel is a taxane analog also known as MAC-321 or TL-139. wikipedia.org
The metabolite M-10 is an active metabolite of milataxel. researchgate.netscispace.com
M-10 is a predominant metabolite in SKMES human lung carcinoma tumors. researchgate.net
Ratios of M-10 to milataxel were approximately 3:1 in SKMES tumors and 2:1 in A-375 melanoma tumors in mice. researchgate.net
Levels of milataxel and M-10 in tumors were found to decline over 20 days. researchgate.net
HPLC coupled with ESI-MS has been used for the quantitation of milataxel and M-10 in tumor and brain tissue samples. researchgate.net
Bioanalytical method validation is crucial for accurate quantitation in biological matrices. loesungsfabrik.deglobalresearchonline.net
Taxanes, including milataxel, affect tubulin polymerization and induce cell cycle arrest in the G2/M phase. scispace.comoncotarget.comoaepublish.com
Structure Activity Relationship Sar Studies and Rational Design of Milataxel and Analogs
Identification of Key Pharmacophoric Elements for Tubulin Binding Affinity
Taxanes exert their cytotoxic effects by binding to β-tubulin, promoting microtubule assembly, and inhibiting their disassembly, which leads to cell cycle arrest at the mitotic phase and ultimately apoptosis. nih.govznaturforsch.comnih.gov SAR studies on taxanes, including milataxel analogs, have identified key structural elements essential for high tubulin binding affinity and biological activity. The taxane (B156437) ring system and the C-2 benzoyl group are considered essential for microtubule binding. znaturforsch.comnih.gov The C-13 side chain is also critical, primarily contributing to specific binding interactions with tubulin. znaturforsch.comnih.gov
Modifications at various positions on the taxane core and the C-13 side chain have been explored to optimize activity. Substituents at positions C-1, C-4, C-7, C-9, C-10, and C-14 can influence bioactivity and bioavailability. znaturforsch.comnih.gov For instance, changes at the C-4 position have been studied, with some modifications showing similar tubulin binding activity to paclitaxel (B517696). znaturforsch.com
Impact of Chemical Modifications on Milataxel's Preclinical Potency and Selectivity
Milataxel is a novel taxane analog that has demonstrated enhanced preclinical activity compared to paclitaxel and docetaxel (B913), particularly in cancer cell lines that overexpress P-glycoprotein (P-gp). nih.govresearchgate.net This suggests that specific chemical modifications in milataxel's structure contribute to its ability to circumvent this common drug resistance mechanism.
Preclinical studies have shown that milataxel can be effective in tumor models that are resistant to paclitaxel and docetaxel. researchgate.net This differential activity highlights the impact of its structural differences on overcoming resistance pathways. While the precise modifications in milataxel responsible for its reduced susceptibility to P-gp efflux are not explicitly detailed in the provided snippets, the observed enhanced activity in P-gp overexpressing cells strongly indicates that its structure is less recognized or transported by this efflux pump compared to earlier generation taxanes. nih.govresearchgate.net
Design Principles Employed for Enhancing Oral Bioavailability and Overcoming Efflux Pump Activity
Enhancing oral bioavailability and overcoming efflux pump activity, particularly by P-gp, are significant challenges in the development of oral taxanes. researchgate.netoaepublish.comresearchgate.netnih.govuu.nl Rational design principles aim to create drug molecules that are either poor substrates for efflux transporters or that can be co-administered with efflux pump inhibitors. oaepublish.comucl.ac.beamhsr.org
Milataxel has been investigated for oral administration, showing good bioavailability in animal models. researchgate.net This suggests that its design incorporates features that facilitate absorption and/or reduce the impact of intestinal efflux transporters. One strategy to improve oral bioavailability is to design compounds that are not substrates for ABC transporters like P-gp. oaepublish.com Another approach involves co-administering the drug with an efflux pump inhibitor to block the transporters and increase intracellular drug accumulation. oaepublish.comamhsr.orgmdpi.comamazonaws.com While the specific design principles applied to milataxel for oral delivery and efflux pump circumvention are not fully elucidated in the provided text, its reported oral activity and efficacy in P-gp overexpressing cell lines indicate success in addressing these challenges through structural design. nih.govresearchgate.net
Interactive table: Preclinical Activity of Milataxel
| Compound | Activity in P-gp Overexpressing Cell Lines (vs. Paclitaxel/Docetaxel) | Oral Bioavailability (Animal Models) |
| Milataxel | Enhanced nih.govresearchgate.net | Good researchgate.net |
| Paclitaxel | Susceptible to efflux researchgate.netnih.gov | Low researchgate.netuu.nl |
| Docetaxel | Susceptible to efflux researchgate.netnih.gov | Low researchgate.netnih.govuu.nl |
Synthesis and Preclinical Evaluation of Novel Milataxel Derivatives
The synthesis and preclinical evaluation of novel taxane derivatives, including milataxel analogs, continue to be an active area of research aimed at discovering compounds with improved efficacy, reduced toxicity, and better pharmacokinetic profiles. nih.govnih.govrsc.orgdntb.gov.uamdpi.comvt.edu
The synthesis of taxane analogs often involves modifications to the baccatin (B15129273) III core or the C-13 side chain. nih.govrsc.org Preclinical evaluation of these novel derivatives typically includes assessing their cytotoxic activity against various cancer cell lines, including those resistant to existing taxanes, and evaluating their pharmacokinetic properties. nih.govrsc.orgnih.gov Studies have explored modifications at different positions to generate new taxoids with potentially enhanced activity against drug-resistant phenotypes. nih.govnih.gov Some new-generation taxoids have shown significantly higher potency against multidrug-resistant cell lines compared to paclitaxel and docetaxel, often possessing built-in P-gp modulating ability. nih.gov
While specific details on the synthesis and preclinical evaluation of novel milataxel derivatives are limited in the provided snippets, the general approach to developing new taxane analogs involves targeted synthesis based on SAR and subsequent in vitro and in vivo testing to assess their potential as anticancer agents. nih.govnih.govrsc.orgmdpi.comvt.edunih.gov The preclinical success of milataxel itself, particularly in overcoming P-gp mediated resistance, would likely guide the design and evaluation of its further derivatives. nih.govresearchgate.net
Preclinical Combination Therapies and Advanced Research Strategies
Synergistic Anticancer Effects of Milataxel with Other Cytotoxic Agents in Preclinical Models
Combination therapy is a cornerstone of modern cancer treatment, aiming to achieve synergistic effects, reduce drug resistance, and improve patient outcomes. For taxanes in general, preclinical studies have demonstrated synergistic effects when combined with various cytotoxic agents, targeting different mechanisms involved in cell division and proliferation nih.govwikipedia.orgmims.comfishersci.cafishersci.cathegoodscentscompany.com. These combinations often exploit non-overlapping mechanisms of action to enhance tumor cell killing.
While combination therapy with cytotoxic agents is a significant area of preclinical investigation for taxanes, detailed published preclinical data specifically demonstrating synergistic anticancer effects of milataxel with named cytotoxic agents were not extensively available in the conducted searches. General preclinical studies have highlighted milataxel's potency, especially in overcoming P-gp-mediated resistance, a common challenge with other cytotoxic drugs nih.govwikipedia.org. This characteristic suggests a theoretical basis for potential synergy when combined with agents affected by this resistance mechanism. However, specific data tables and detailed research findings on such preclinical combinations involving milataxel were not identified within the scope of the search results. Preclinical research on novel taxanes often focuses initially on establishing单药 (single-agent) activity and then progresses to combination studies.
Combination Strategies with Molecularly Targeted Agents in Preclinical Settings
The integration of molecularly targeted agents with chemotherapy is another strategy explored in preclinical cancer research to enhance treatment specificity and efficacy wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.ca. These targeted agents interfere with specific molecular pathways crucial for cancer cell growth, survival, and progression. Preclinical studies involving taxanes and various targeted agents have investigated combinations aimed at inhibiting angiogenesis, disrupting signaling pathways (such as PI3K/AKT/mTOR), or enhancing immune responses thegoodscentscompany.comwikipedia.orgwikipedia.org.
Development and Evaluation of Novel Drug Delivery Systems for Milataxel (e.g., Poly(2-oxazoline)s micelles) in Preclinical Models
The physicochemical properties of many potent anticancer agents, including taxanes, can present challenges for formulation and delivery, impacting their solubility, stability, and targeted delivery to tumor sites. Novel drug delivery systems aim to overcome these limitations, potentially improving efficacy and reducing toxicity. Polymeric micelles, particularly those based on Poly(2-oxazoline)s (POx), have emerged as promising nanocarriers for hydrophobic drugs due to their favorable properties, including high drug loading capacity, stability, and potential for passive tumor targeting via the enhanced permeability and retention (EPR) effect wikidata.orgfishersci.cafishersci.caciteab.com.
Preclinical research has demonstrated the utility of POx micelles for encapsulating and delivering taxanes like paclitaxel (B517696) and docetaxel (B913), showing improved solubility, enhanced antitumor activity in vitro and in vivo, and the ability to overcome multidrug resistance in some models fishersci.cawikidata.orgfishersci.caciteab.comalfa-chemistry.com. While specific published preclinical studies detailing the development and evaluation of milataxel-loaded POx micelles were not explicitly identified, milataxel's characteristic as a potent, orally bioavailable taxane (B156437) analog that does not require toxic vehicles for administration in animal models aligns with the advantages offered by such delivery systems nih.govwikipedia.org. The readily soluble nature of milataxel in certain formulations, allowing for oral administration with good bioavailability in animal models, suggests that it could be a suitable candidate for encapsulation in polymeric micelles designed for improved delivery and potential targeting. nih.govwikipedia.org Research on POx micelles for other taxoids has shown high loading capacities and efficacy in multidrug-resistant cell lines, indicating the potential for similar benefits with milataxel. fishersci.ca
Preclinical studies evaluating novel drug delivery systems for taxanes often involve:
Formulation and Characterization: Developing micellar formulations with desired particle size, stability, and drug loading efficiency.
In vitro Studies: Assessing the cellular uptake, cytotoxicity, and mechanism of action of the micellar formulation in cancer cell lines, including drug-resistant models.
In vivo Studies: Evaluating the pharmacokinetic profile, biodistribution, antitumor efficacy, and tolerability of the micellar formulation in relevant animal models.
The promising preclinical data on POx micelles for delivering other taxanes provide a strong rationale for exploring these systems for milataxel to potentially further enhance its therapeutic index and expand its applications. fishersci.ca
Repurposing and Novel Preclinical Applications of Milataxel
Drug repurposing, the investigation of existing drugs for new therapeutic indications, offers a potentially accelerated path for drug development wikidata.orgguidetopharmacology.orgnih.gov. This strategy leverages existing safety and pharmacokinetic data, reducing the time and cost associated with bringing a new therapy to market. Preclinical research plays a crucial role in identifying and validating potential new uses for existing compounds by evaluating their activity in various disease models.
While the concept of drug repurposing is actively explored in preclinical research across various therapeutic areas, including oncology, specific published preclinical data detailing the repurposing of milataxel for indications outside of its primary development focus (which included certain solid tumors like colorectal cancer and NSCLC based on clinical trial mentions) were not found in the conducted searches nih.gov. Preclinical studies on novel taxane analogs primarily focus on their anticancer properties and potential advantages over existing taxanes in various cancer models nih.govwikipedia.orgwikipedia.org.
Methodological Approaches in Milataxel Academic Research
In Vitro Techniques for Microtubule Dynamics Analysis (e.g., Time-Lapse Microscopy, Turbidimetric Assays)
In vitro techniques are fundamental to understanding how Milataxel interacts directly with tubulin and affects microtubule assembly and disassembly. Milataxel is known to bind to and stabilize tubulin, promoting microtubule polymerization and inhibiting depolymerization. medkoo.comdrugbank.com
Turbidimetric Assays: This spectrophotometric method is commonly used to monitor the kinetics of tubulin polymerization in a cell-free system. mdpi.comfrontiersin.orgresearchgate.net Purified tubulin is incubated under conditions that favor polymerization (e.g., 37°C in a specific buffer with GTP), and the increase in turbidity (measured by absorbance at a specific wavelength, typically 340 or 350 nm) over time indicates the formation of microtubules. mdpi.comfrontiersin.orgresearchgate.net Microtubule-stabilizing agents like Milataxel enhance the rate and extent of tubulin polymerization, leading to a higher final turbidity compared to control samples. drugbank.comresearchgate.net Conversely, microtubule-destabilizing agents inhibit this process. Analysis of the polymerization curve can provide data on the nucleation phase, elongation rate, and the steady-state level of assembled microtubules. researchgate.netcsic.es
| Parameter | Description | Typical Measurement |
| Lag Time | Time required for nucleation to initiate exponential polymerization. researchgate.netcsic.es | Measured in minutes. |
| Maximum Relative Rate | Rate of microtubule elongation during the exponential growth phase. researchgate.net | Normalized to vehicle-treated controls. researchgate.net |
| Total Polymerization | Final level of assembled microtubules at steady state. researchgate.net | Indicated by the plateau phase of the curve. researchgate.netcsic.es |
Time-Lapse Microscopy: While often applied to live cells to observe dynamic instability, time-lapse microscopy can also be used with purified, fluorescently labeled tubulin to directly visualize microtubule growth and shortening in vitro. nih.gov This allows for detailed analysis of parameters such as growth rate, shortening rate, catastrophe frequency (switching from growth to shortening), and rescue frequency (switching from shortening to growth). nih.govnih.gov By observing individual microtubules over time in the presence of Milataxel, researchers can quantify its impact on these dynamic behaviors. nih.govnih.gov
Cellular Biology Assays (e.g., Immunofluorescence for Microtubule Bundling, Flow Cytometry for Cell Cycle Analysis)
Cellular biology assays are crucial for understanding the effects of Milataxel on microtubule structure within the cellular context and its impact on key cellular processes like the cell cycle.
Immunofluorescence for Microtubule Bundling: Immunofluorescence microscopy is widely used to visualize the microtubule cytoskeleton in fixed cells. nih.govresearchgate.net Cells are treated with Milataxel, fixed, permeabilized, and then stained with antibodies specific to tubulin (e.g., alpha or beta tubulin), followed by fluorescently labeled secondary antibodies. nih.govresearchgate.net Microtubule-stabilizing agents like taxanes, including Milataxel, are known to induce the formation of abnormal, stable bundles of microtubules within cells, particularly in interphase. drugbank.comnih.govmdpi.com Visualizing and quantifying the extent of microtubule bundling provides direct evidence of Milataxel's effect on microtubule organization in a cellular environment. nih.govresearchgate.netmdpi.com
Flow Cytometry for Cell Cycle Analysis: Flow cytometry is a powerful technique for analyzing the DNA content of thousands of individual cells, which can be used to determine the distribution of cells within the different phases of the cell cycle (G1, S, G2, and M). miltenyibiotec.combiocompare.comresearchgate.net Cells are treated with Milataxel, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). miltenyibiotec.combiocompare.comresearchgate.netunife.it Flow cytometry then measures the fluorescence intensity of each cell, which is proportional to its DNA content. miltenyibiotec.combiocompare.com Since Milataxel stabilizes microtubules and disrupts mitotic spindle function, it is expected to cause cell cycle arrest, typically in the G2/M phase. medkoo.comoaepublish.com Flow cytometry allows researchers to quantify the percentage of cells accumulated in specific cell cycle phases after Milataxel treatment, providing insight into its mechanism of action at the cellular level. miltenyibiotec.combiocompare.comresearchgate.netunife.it
| Cell Cycle Phase | DNA Content | Characteristics |
| G1 | 1x | Cell growth, preparation for DNA replication. miltenyibiotec.com |
| S | 1x to 2x | DNA replication occurs. miltenyibiotec.com |
| G2 | 2x | Cell growth, preparation for mitosis. miltenyibiotec.com |
| M | 2x | Mitosis (cell division) occurs, including chromosome segregation via microtubules. miltenyibiotec.com |
Molecular Biology Techniques (e.g., Gene Expression Profiling, Mutational Analysis in Resistance Studies)
Molecular biology techniques are employed to investigate the effects of Milataxel on gene expression and to understand mechanisms of resistance at the genetic level.
Gene Expression Profiling: Techniques such as microarray analysis or RNA sequencing can be used to assess changes in the global gene expression patterns of cells or tissues exposed to Milataxel. This can reveal which genes are upregulated or downregulated in response to treatment, potentially identifying pathways involved in the drug's efficacy, metabolism, or the development of resistance. core.ac.uk Comparing gene expression profiles in sensitive versus resistant cells can highlight molecular differences associated with Milataxel resistance.
Mutational Analysis in Resistance Studies: Resistance to taxanes can arise from mutations in tubulin genes or other genes involved in microtubule function or drug transport. medkoo.comoaepublish.comdrugbank.compatsnap.comresearchgate.net Mutational analysis, often involving DNA sequencing of candidate genes (such as beta-tubulin), is used to identify specific genetic alterations present in Milataxel-resistant cells or tumors. medkoo.comoaepublish.comdrugbank.compatsnap.comresearchgate.net For example, mutations in the paclitaxel-binding region of beta-tubulin have been associated with resistance to taxanes. medkoo.comdrugbank.com Identifying such mutations in Milataxel-resistant models helps to elucidate the molecular mechanisms underlying resistance and can inform strategies to overcome it.
Advanced Preclinical Animal Model Development (e.g., Genetically Engineered Mouse Models, Orthotopic Xenografts)
Preclinical animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of Milataxel in a more complex biological setting that mimics human disease.
Genetically Engineered Mouse Models (GEMMs): GEMMs are created by modifying the mouse genome to express specific genes or harbor mutations that are relevant to human cancers. These models can recapitulate certain aspects of human tumor development and progression. While specific details on GEMMs used for Milataxel were not extensively found in the provided snippets, GEMMs are broadly used in cancer research to study drug responses in a more physiologically relevant context than simple xenografts.
Orthotopic Xenografts: Orthotopic xenograft models involve implanting human cancer cells or tumor tissue into the corresponding organ in immunocompromised mice. This approach allows the tumor to grow in its natural microenvironment, which can influence its behavior and response to therapy. Milataxel has shown substantial anti-tumor activity in mouse xenograft models, including those derived from human lung, colon, and melanoma tumors. aacrjournals.org Studies using these models have measured the concentration of Milataxel and its metabolite (M-10) in tumor tissue after administration. aacrjournals.org
Analytical Chemistry Techniques for Compound Extraction and Quantification (e.g., LC-MS, HPLC-ESI-MS)
Analytical chemistry techniques are vital for extracting Milataxel and its metabolites from biological samples and quantifying their concentrations. This is crucial for pharmacokinetic studies, which assess how the drug is absorbed, distributed, metabolized, and excreted in living organisms.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography (LC) with the detection sensitivity and specificity of mass spectrometry (MS). researchgate.netaacrjournals.orginist.frdbcls.jplibretexts.org LC separates the components of a sample based on their chemical properties, and the separated compounds are then introduced into the MS, which measures their mass-to-charge ratio. libretexts.org LC-MS is used to identify and quantify Milataxel and its metabolites in various biological matrices, such as plasma, tissue, and tumor samples. researchgate.netaacrjournals.orginist.fr
HPLC-ESI-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry): HPLC-ESI-MS is a specific type of LC-MS that utilizes High-Performance Liquid Chromatography for separation and Electrospray Ionization (ESI) as the ionization source for the mass spectrometer. dbcls.jplibretexts.orgnih.govmdpi.com ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds like taxanes. libretexts.orgmdpi.com This technique allows for sensitive and accurate quantification of Milataxel and its metabolites in complex biological samples, enabling pharmacokinetic studies to determine drug exposure levels over time. researchgate.netaacrjournals.orginist.frdbcls.jpnih.govmdpi.com Studies have used HPLC-UV-βRAM and LC/MS to measure Milataxel and its major metabolite (M-10) in xenograft tumors. aacrjournals.org The levels of the parent drug and metabolite were found to differ, with M-10 levels typically higher than the parent compound in tumors from non-Pgp cell lines. aacrjournals.org
Future Directions and Translational Perspectives in Milataxel Research
Exploration of Milataxel's Activity in Less Explored Preclinical Cancer Models
While initial preclinical work highlighted milataxel's activity in certain models, particularly those with P-glycoprotein overexpression, there is a continued need to explore its efficacy in a broader range of less-explored preclinical cancer models. This includes investigating its activity in models of rare cancers or subtypes of common cancers that may be particularly sensitive to milataxel's specific mechanism of action or its ability to circumvent resistance mechanisms. Utilizing diverse preclinical models, such as patient-derived xenografts (PDXs) which better recapitulate tumor heterogeneity and microenvironment, could provide more translatable insights into milataxel's potential in specific patient populations. biorxiv.orgexcli.de
Integration of Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding
A comprehensive understanding of milataxel's interaction with biological systems is crucial. Integrating systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics, etc.) can provide a holistic view of its effects on cancer cells and the tumor microenvironment. nih.govfrontiersin.orginstitut-curie.orgmcw.edu These approaches can help to:
Elucidate the complete spectrum of molecular targets and pathways influenced by milataxel beyond just tubulin binding.
Identify compensatory mechanisms that cancer cells employ to resist milataxel treatment.
Understand the impact of tumor heterogeneity on milataxel response at a molecular level.
Uncover potential synergistic interactions when milataxel is combined with other therapeutic agents by analyzing the perturbed biological networks.
Such integrated analyses, leveraging computational tools and bioinformatics, are essential for moving beyond a reductionist view and building predictive models of response and resistance. nih.govfrontiersin.orginstitut-curie.orgmcw.edu
Identification and Validation of Preclinical Biomarkers for Milataxel Response
Identifying reliable preclinical biomarkers that predict response or resistance to milataxel is a critical future direction. This involves leveraging omics data and other biological information from preclinical models to find molecular signatures associated with sensitivity or resistance. biorxiv.orgfrontiersin.org Potential biomarkers could include:
Specific gene mutations or expression patterns. frontiersin.org
Protein levels or post-translational modifications.
Metabolic profiles.
Characteristics of the tumor microenvironment.
Validation of these preclinical biomarkers in diverse model systems is necessary to increase confidence in their translational potential. Successful identification and validation of biomarkers could help stratify future preclinical studies and potentially guide patient selection if milataxel or milataxel-inspired compounds were to be further explored clinically. biorxiv.orggoogle.com
Continued Efforts in Rational Design of Milataxel-Inspired Analogs for Enhanced Preclinical Profiles
The development of milataxel-inspired analogs through rational design remains an important area of research. core.ac.ukjuit.ac.in This involves using structural information and insights gained from mechanistic studies to design new compounds with potentially improved properties, such as:
Enhanced potency against resistant tumors, particularly those overexpressing efflux pumps like P-glycoprotein. researchgate.netnih.gov
Improved pharmacokinetic profiles. researchgate.net
Reduced potential for off-target toxicities observed in previous trials. researchgate.netnih.gov
Novel mechanisms to overcome resistance.
Rational design efforts can be guided by computational modeling and structure-activity relationship studies, building upon the knowledge gained from milataxel and other taxanes.
Role of Milataxel Research in Informing Broader Taxane (B156437) Drug Development Paradigms
Research on milataxel, including the challenges encountered in its clinical development, provides valuable lessons that can inform broader taxane drug development paradigms. amegroups.cndrug-dev.com Insights gained from studying milataxel's preclinical activity, resistance mechanisms, and pharmacokinetic behavior contribute to the collective knowledge base for developing next-generation taxanes. This includes informing strategies for:
Designing taxanes with improved properties to overcome common resistance mechanisms.
Identifying patient populations most likely to benefit from taxane-based therapies through biomarker discovery. biorxiv.orggoogle.com
Developing novel formulations or delivery strategies for taxanes. researchgate.netdrug-dev.com
Designing more effective combination therapies involving taxanes.
Milataxel's journey, from promising preclinical agent to facing challenges in clinical trials, underscores the complexity of anticancer drug development and highlights the need for continued fundamental research to improve therapeutic outcomes with taxane-based drugs.
Q & A
Q. What distinguishes Milataxel’s mechanism of action from other taxanes, and how can researchers experimentally validate its microtubule-stabilizing effects?
Milataxel inhibits microtubule depolymerization via binding to tubulin, stabilizing the microtubule network and arresting the cell cycle at the G2/M phase. Unlike paclitaxel or docetaxel, it exhibits reduced susceptibility to P-glycoprotein (P-gp)-mediated efflux, making it a candidate for multidrug-resistant (MDR) tumors . To validate this, researchers should:
- Use in vitro assays (e.g., immunofluorescence or tubulin polymerization kinetics) to compare microtubule stabilization across taxanes.
- Employ P-gp-overexpressing cell lines (e.g., MDR1-transfected models) to assess retention and efficacy relative to other taxanes .
Q. How should researchers design preclinical experiments to evaluate Milataxel’s antitumor efficacy?
- Cell-based studies : Use panels of cancer cell lines (including MDR-positive tumors) to measure IC50 values and apoptosis markers (e.g., caspase-3 activation).
- Animal models : Test oral bioavailability in xenograft models with pharmacokinetic (PK) profiling of Milataxel and its metabolite M-10. Monitor tumor volume regression and survival endpoints .
- Control groups : Compare with IV-administered taxanes to assess oral efficacy advantages .
Q. What are key considerations when translating Milataxel from in vitro to in vivo models?
- Dosing regimen : Optimize oral dosing schedules (e.g., 60 mg/m² every 3 weeks) to balance efficacy and toxicity, as higher doses (75 mg/m²) correlate with severe neutropenia .
- Metabolite tracking : Quantify M-10 levels in plasma and tumor tissues, as it contributes significantly to activity .
- Toxicity monitoring : Include hematological parameters (neutrophil counts) and gastrointestinal endpoints (diarrhea severity) due to clinical safety concerns .
Advanced Research Questions
Q. How can researchers investigate Milataxel’s efficacy in overcoming multidrug resistance, and what methodological pitfalls should be avoided?
- Mechanistic assays : Measure P-gp substrate affinity using ATPase activity assays or calcein-AM efflux inhibition. Compare Milataxel’s intracellular accumulation in MDR vs. sensitive cell lines .
- Pitfalls : Avoid overreliance on single MDR models; validate findings across multiple tumor types (e.g., colorectal vs. mesothelioma) due to heterogeneous clinical responses .
Q. How should contradictions between Milataxel’s preclinical promise and clinical trial failures be addressed?
- Meta-analysis : Re-examine preclinical data for dose-response alignment. For example, Phase II trials showed no colorectal cancer efficacy but disease stabilization in mesothelioma, suggesting tumor-specific sensitivity .
- Biomarker integration : Retrospectively analyze patient samples for β-tubulin isoforms or P-gp expression to identify predictive markers .
Q. What strategies can optimize Milataxel’s pharmacokinetics while mitigating toxicity?
- Formulation studies : Test salt forms or nanoparticle delivery to enhance stability (powder formulations are unstable) and reduce peak plasma concentrations linked to neutropenic sepsis .
- Dose fractionation : Explore split-dose regimens (e.g., weekly 30 mg/m²) to maintain efficacy while avoiding toxicity spikes observed in Phase I .
Q. How can Milataxel be rationally combined with other therapies to enhance antitumor effects?
- Synergy screens : Perform high-throughput combinatorial testing with DNA-damaging agents (e.g., platinum drugs) or anti-angiogenics. Prioritize combinations showing additive effects in MDR models .
- PK/PD modeling : Use computational tools to predict drug interaction dynamics and optimize scheduling .
Q. What biomarkers are most promising for predicting Milataxel response, and how can they be validated?
- Candidate biomarkers : Tubulin isoform expression (e.g., βIII-tubulin), P-gp activity, or M-10 metabolic conversion rates .
- Validation steps : Use patient-derived xenografts (PDXs) or organoids treated ex vivo with Milataxel, correlating biomarker levels with response .
Q. How should researchers interpret heterogeneous clinical data, such as disease stabilization in rare tumors vs. lack of response in common cancers?
- Subgroup analysis : Stratify clinical trial data by tumor histology and prior treatment history. For example, mesothelioma patients showed prolonged stabilization, suggesting niche applications .
- Mechanistic follow-up : Conduct transcriptomic profiling of responsive vs. non-responsive tumors to identify resistance pathways .
Q. What experimental approaches can elucidate the causes of Milataxel’s life-threatening toxicities (e.g., neutropenic sepsis)?
- Immune profiling : Assess myeloid suppression in bone marrow samples from animal models or clinical trial biobanks.
- Gut microbiome studies : Investigate whether diarrhea/sepsis correlates with microbial dysbiosis using 16S rRNA sequencing .
Methodological Guidelines
- Data reproducibility : Follow standards from –6: document experimental protocols in detail, share raw data in repositories, and validate findings in ≥2 independent models.
- Statistical rigor : Use power analysis for animal studies and adjust for multiple comparisons in biomarker analyses .
- Ethical compliance : Align clinical trial designs with FINER criteria (Feasible, Novel, Ethical, Relevant) per .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
